Cc1cc(C)c2[nH]c(C)c(CC(O)=O)c2c1
. The InChI representation is 1S/C13H15NO2/c1-7-4-8(2)13-11(5-7)10(6-12(15)16)9(3)14-13/h4-5,14H,6H2,1-3H3,(H,15,16)
. (2,5,7-trimethyl-1H-indol-3-yl)acetic acid is an organic compound with the molecular formula C13H15NO2 and a molecular weight of approximately 217.27 g/mol. This compound is classified as an indole derivative, characterized by its unique structure that includes an indole ring with three methyl substitutions at positions 2, 5, and 7, along with an acetic acid functional group at position 3. Indole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and organic synthesis .
(2,5,7-trimethyl-1H-indol-3-yl)acetic acid belongs to the broader category of indole derivatives, which are significant in pharmaceutical chemistry due to their roles in numerous biological processes and potential therapeutic applications.
The synthesis of (2,5,7-trimethyl-1H-indol-3-yl)acetic acid typically involves several key steps:
Industrial production may utilize continuous flow reactors to optimize mixing and heat transfer during synthesis, enhancing yield and efficiency. This method allows for better control over reaction conditions compared to traditional batch processes.
The molecular structure of (2,5,7-trimethyl-1H-indol-3-yl)acetic acid features:
The compound has a melting point that varies based on purity but generally falls within a specific range indicative of its crystalline nature. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are commonly employed to confirm its structural integrity.
(2,5,7-trimethyl-1H-indol-3-yl)acetic acid can undergo several types of chemical reactions:
These reactions are essential for modifying the compound for various applications in drug development and material science.
The mechanism of action for (2,5,7-trimethyl-1H-indol-3-yl)acetic acid involves its interaction with biological molecules:
Research indicates that such interactions can lead to significant biological effects, including antioxidant activity and modulation of inflammatory responses.
(2,5,7-trimethyl-1H-indol-3-yl)acetic acid is typically a solid at room temperature with specific melting and boiling points that are characteristic of its molecular structure. Its solubility in various solvents also plays a crucial role in its application.
The compound exhibits stability under standard laboratory conditions but may react under specific circumstances such as exposure to strong acids or bases. Its reactivity profile makes it suitable for various synthetic transformations .
(2,5,7-trimethyl-1H-indol-3-yl)acetic acid has several scientific uses:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: